Cas no 1694073-01-2 (7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol)
7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol
- 1694073-01-2
- [7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol
- EN300-1118943
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- Inchi: 1S/C10H12N4OS/c15-5-9-12-10-11-3-1-8(14(10)13-9)7-2-4-16-6-7/h2,4,6,8,15H,1,3,5H2,(H,11,12,13)
- InChI Key: WNKQYBOFYATGKY-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1CCNC2=NC(CO)=NN12
Computed Properties
- Exact Mass: 236.07318219g/mol
- Monoisotopic Mass: 236.07318219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 91.2Ų
7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118943-0.05g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1118943-0.1g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1118943-0.25g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1118943-0.5g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1118943-1.0g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1118943-2.5g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1118943-5.0g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1118943-10.0g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1118943-1g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1118943-5g |
[7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
1694073-01-2 | 95% | 5g |
$3273.0 | 2023-10-27 |
7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylmethanol
7-(Thiophen-3-yl)-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-2-ylmethanol: A Promising Compound for Biomedical Applications
7-(Thiophen-3-yl)-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-2-ylmethanol, identified by its CAS Registry Number 1694073-01-2, is a novel heterocyclic compound that has garnered significant attention in the biomedical field. This molecule belongs to the family of triazolo-pyrimidines, which are known for their diverse pharmacological properties and potential applications in drug discovery.
The structure of this compound features a thiophene ring attached at position 3, making it a substituted triazolo-pyrimidine. The presence of the triazolo[1,5-a]pyrimidine core renders this molecule structurally unique and biologically active. Recent studies have highlighted its potential as a lead compound for the development of antiviral agents, anticancer drugs, and inflammation inhibitors.
One of the key advantages of 7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-2-ylmethanol is its ability to modulate multiple biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated its antiviral activity against several pathogens, including influenza A virus and human immunodeficiency virus (HIV). This makes it a promising candidate for the development of next-generation antiviral therapies.
Furthermore, this compound exhibits anticancer properties, particularly in targeting breast cancer and melanoma cells. Preclinical studies have shown that it can induce apoptosis and inhibit cell proliferation through modulation of the PI3K/AKT pathway. Its anti-inflammatory effects have also been explored, with findings suggesting potential utility in treating inflammatory diseases such as rheumatoid arthritis.
The synthesis of 7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-2-ylmethanol is a well-established process involving multi-step organic reactions. The use of thiophene derivatives as substituents allows for the fine-tuning of its biological activity, making it highly versatile in drug development.
Recent advancements in computational chemistry have enabled researchers to model the interaction of this compound with various protein targets. These studies provide valuable insights into its binding affinity and selectivity, which are critical factors in optimizing its therapeutic potential. Additionally, pharmacokinetic evaluations have revealed favorable absorption and distribution profiles, supporting its further exploration as a drug candidate.
Given its unique structure and broad spectrum of biological activities, 7-(thiophen-3-yl)-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-2-ylmethanol represents a significant advancement in the field of biomedical research. Its continued investigation holds promise for the development of innovative treatments for various diseases.
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